((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate
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Description
The compound contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis . It also contains a 4-methylbenzenesulfonate (tosylate) group, which is a good leaving group in nucleophilic substitution reactions.
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The tosylate group can be introduced by reacting the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.Chemical Reactions Analysis
In reactions, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The tosylate group can act as a leaving group in nucleophilic substitution reactions.Scientific Research Applications
Synthesis and Characterization
The compound has been used in various synthesis processes due to its valuable structural components. For instance, it's been involved in a one-step synthesis of ethynylglycine synthon from Garner's aldehyde, highlighting its role in efficient and practical synthetic routes (Meffre et al., 2002). Additionally, its derivatives, such as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, have been synthesized from L-Serine, further emphasizing its significance in synthesizing medicinally relevant compounds (Khadse & Chaudhari, 2015).
Chemical Reactions and Properties
This compound is a key player in various chemical reactions. For instance, (S)-[1-Hydroxydiphenylmethyl)-2-methylpropyl] carbamic acid, tert-butyl ester, was synthesized using N-(tert-Butoxycarbonyl)-L-valine methyl ester, indicating its role in complex chemical reactions (Brenner et al., 2003). Furthermore, its use in the polymerization of cysteine functionalized thiophenes shows its versatility in creating materials with potential applications in various fields, such as material science (Cagnoli et al., 2005).
Involvement in Molecular Interactions
The compound's structural components play crucial roles in molecular interactions. For example, the formation of an intramolecular hydrogen bond occurs between the oxazole and hydroxy groups of a derived compound, indicating its importance in stabilizing molecular structures (Gao et al., 2006).
properties
IUPAC Name |
tert-butyl (4S)-2,2-dimethyl-4-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)24-12-14-11-23-18(5,6)19(14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJCRUNHXFKLI-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(N2C(=O)OC(C)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(N2C(=O)OC(C)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate |
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